Cas no 487-12-7 (Benzene,1,2,3-trimethoxy-5-(1-propen-1-yl)-)

Benzene,1,2,3-trimethoxy-5-(1-propen-1-yl)- structure
487-12-7 structure
Product Name:Benzene,1,2,3-trimethoxy-5-(1-propen-1-yl)-
Numero CAS:487-12-7
MF:C12H16O3
MW:208.253643989563
CID:331634
PubChem ID:5318557
Update Time:2025-04-19

Benzene,1,2,3-trimethoxy-5-(1-propen-1-yl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,1,2,3-trimethoxy-5-(1-propen-1-yl)-
    • isoelemicin
    • Benzene, 5(1-propenyl)-1,2,3-trimethoxy
    • Isoelemicine
    • AI3-36724
    • Benzene, 1,2,3-trimethoxy-5-(1-propenyl)-, (E)-
    • RRXOQHQFJOQLQR-AATRIKPKSA-N
    • 1,2,3-Trimethoxy-5-(1E)-1-propen-1-ylbenzene; (E)-Isoelemicin; 1,2,3-Trimethoxy-5-((E)-prop-1-enyl)benzene; 1,2,3-Trimethoxy-5-[(1E)-1-propenyl]benzene
    • NSC16705
    • 9260LA114I
    • 1,2,3-TRIMETHOXY-5-((1E)-1-PROPENYL)BENZENE
    • NSC-16705
    • 1,2,3-Trimethoxy-5-(1-propenyl)-Benzene
    • Q27149878
    • trans-Isoelemicin
    • BENZENE, 1,2,3-TRIMETHOXY-5-(1E)-1-PROPEN-1-YL-
    • CHEMBL121548
    • ISOELEMICIN, TRANS-
    • 487-12-7
    • 1,2,3-Trimethoxy-5-[(1E)-1-propenyl]benzene
    • (E)-1,2,3-trimethoxy-5-(prop-1-enyl)benzene
    • (e)-isoelemicine
    • AKOS032948345
    • 5-Propenyl-1,2,3-trimethoxy
    • C16975
    • SCHEMBL68067
    • 3-(4-Imidazolyl)-2-oxopropionicacid
    • 5273-85-8
    • 1,2,3-trimethoxy-5-(1-propenyl)benzene
    • 1,2,3-trimethoxy-5-[(1E)-prop-1-en-1-yl]benzene
    • SCHEMBL8350155
    • (E)-Isoelemicin
    • 1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene
    • Benzene, 1,2,3-trimethoxy-5-(1-propenyl)-
    • CHEBI:80837
    • 1,2,3-Trimethoxy-5-(1-propenyl)-(E)-Benzene
    • trans-Isoelemicine
    • NSC 16705
    • Benzene, 1,2,3-trimethoxy-5-propenyl-, (E)-
    • UNII-9260LA114I
    • DTXSID801017541
    • FS-9419
    • ISOELEMICIN, (E)-
    • FT-0772079
    • NS00125110
    • NS00067918
    • DTXSID20863513
    • Inchi: 1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5-8H,1-4H3
    • Chiave InChI: RRXOQHQFJOQLQR-UHFFFAOYSA-N
    • Sorrisi: O(C)C1C(=CC(C=CC)=CC=1OC)OC

Proprietà calcolate

  • Massa esatta: 208.10998
  • Massa monoisotopica: 208.109944368g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 4
  • Complessità: 189
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 27.7Ų

Proprietà sperimentali

  • PSA: 27.69
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso